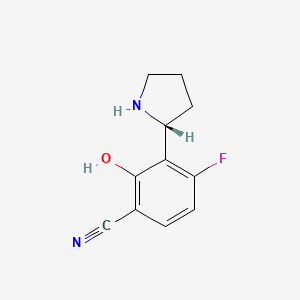
N1,N1'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,5-diene core linked to benzene-1,4-diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) typically involves the reaction of benzene-1,4-diamine with cyclohexa-2,5-diene derivatives. One common method includes the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines in the presence of pyridine at low temperatures (around 0°C) to form the desired product . Another approach involves the use of arenethiols and N,N’-dichlorocyclohexa-2,5-diene-1,4-diylidene under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reaction. The purification process often involves recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid to form sulfonamides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
This compound has shown potential biological activity, including antifungal, antibacterial, and anticancer properties . Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, derivatives of this compound are being studied for their therapeutic potential. Their biological activity suggests they could be used in the treatment of various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics . These materials can be applied in electronics, coatings, and other advanced technologies.
Mechanism of Action
The mechanism by which N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include oxidative stress, apoptosis, and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-diene-1,4-dione: Known for its redox properties and biological activity.
N,N’-Bis(phenylsulfanyl)cyclohexa-2,5-diene-1,4-diimine: Similar in structure but with different substituents, leading to varied reactivity and applications.
Uniqueness
N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) is unique due to its specific combination of a cyclohexa-2,5-diene core and benzene-1,4-diamine groups. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Properties
CAS No. |
151746-34-8 |
|---|---|
Molecular Formula |
C18H16N4 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-[[4-(4-aminophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]aniline |
InChI |
InChI=1S/C18H16N4/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 |
InChI Key |
NHEFDVPCWHJMGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC=C(C=C2)N)C=CC1=NC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![(2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosin-21-yl)methanamine](/img/structure/B12947399.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)

![4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)


![2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B12947439.png)


![tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12947454.png)



